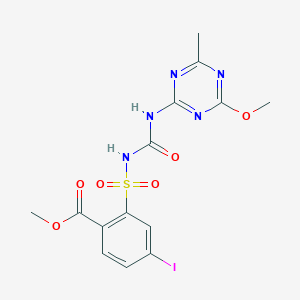

methyl 4-iodo-2-(N-(4-methoxy-6-methyl-1,3,5-triazin-2-ylcarbamoyl)sulfamoyl)benzoate

Overview

Description

“Methyl 4-iodo-2-(N-(4-methoxy-6-methyl-1,3,5-triazin-2-ylcarbamoyl)sulfamoyl)benzoate” is a chemical compound with the molecular formula C14H14IN5O6S . It is also known by other names such as “Iodosulfuron-methyl” and has a molecular weight of 507.26 g/mol .

Synthesis Analysis

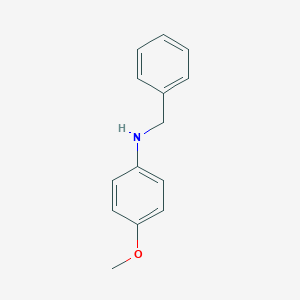

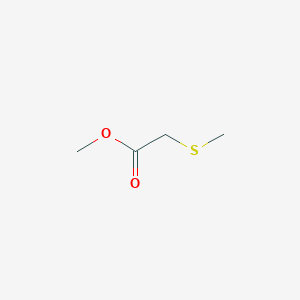

The synthesis of this compound involves several steps. In one method, a solution of methyl 4-iodo-2-isocyanatosulfonylbenzoate in xylene is added to a suspension of 2-amino-4-methoxy-6-methyl-1,3,5-triazine in ethyl acetate . The mixture is stirred at 50°C for approximately 4 hours, and the ethyl acetate is then distilled off under reduced pressure . The remaining suspension is filtered off, and the solid is washed repeatedly with dilute hydrochloric acid and dried .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string: InChI=1S/C14H14IN5O6S/c1-7-16-12(19-14(17-7)26-3)18-13(22)20-27(23,24)10-6-8(15)4-5-9(10)11(21)25-2/h4-6H,1-3H3,(H2,16,17,18,19,20,22) . The compound also has a Canonical SMILES representation: CC1=NC(=NC(=N1)OC)NC(=O)NS(=O)(=O)C2=C(C=CC(=C2)I)C(=O)OC .Physical And Chemical Properties Analysis

This compound has a molecular weight of 507.26 g/mol . Other physical and chemical properties such as boiling point and density are not explicitly mentioned in the search results.Scientific Research Applications

Agriculture: Herbicide Efficacy and Crop Protection

Iodosulfuron-methyl is primarily used as a herbicide in agriculture. It controls broadleaf weeds in cereal crops like winter wheat and barley . Its mechanism of action involves inhibiting the enzyme acetolactate synthase, which is crucial for the synthesis of essential branched-chain amino acids in plants . This selective inhibition allows for the protection of crops while effectively managing weed populations.

Environmental Science: Water Analysis and Ecotoxicology

In environmental science, iodosulfuron-methyl is studied for its degradation products and their impact on ecosystems . Researchers have developed methods to detect and quantify the metabolites of iodosulfuron-methyl in water bodies, such as the Vistula River in Poland . Understanding its environmental fate is crucial for assessing the ecological risks associated with its use.

Pharmaceuticals: Metabolite Synthesis

While iodosulfuron-methyl is not directly used in pharmaceuticals, the methodologies developed for synthesizing its metabolites can be applied in the pharmaceutical industry . The synthetic routes and analytical techniques used for these metabolites can aid in the development of new drugs and the improvement of existing formulations.

Biotechnology: Synthetic Methodologies

Biotechnological applications of iodosulfuron-methyl include the development of synthetic methods for agrochemical process impurities and metabolites . These methods are essential for creating compounds used in various biotechnological processes and for ensuring the safety of agricultural products.

Industrial Processes: Ionic Liquid Formation

Iodosulfuron-methyl has been transformed into ionic liquids to potentially eliminate the need for adjuvants in herbicide formulations . This transformation could lead to more environment-friendly alternatives to conventional herbicides, with applications in industrial processes that require bioactive compounds.

Analytical Chemistry: Chromatography and Mass Spectrometry

In analytical chemistry, iodosulfuron-methyl and its metabolites are used as standards in chromatographic analyses . Techniques like reversed-phase high-performance liquid chromatography coupled with tandem mass spectrometry (RP-HPLC MS/MS) are employed to analyze water samples, which is vital for monitoring environmental contamination and ensuring public health.

Mechanism of Action

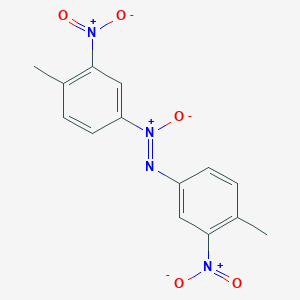

Iodosulfuron-methyl, also known as methyl 4-iodo-2-(N-(4-methoxy-6-methyl-1,3,5-triazin-2-ylcarbamoyl)sulfamoyl)benzoate, is a sulfonylurea herbicide widely used to control broadleaf weeds in plant cultivations .

Target of Action

The primary target of Iodosulfuron-methyl is the enzyme acetohydroxyacid synthase (AHAS) . AHAS is responsible for the synthesis of branched amino acids that are essential for plant growth .

Mode of Action

Iodosulfuron-methyl inhibits the activity of AHAS . This inhibition disrupts the synthesis of essential branched amino acids, leading to the cessation of weed growth . Some weed species have naturally occurring biotypes that are resistant to ahas-inhibiting herbicides .

Biochemical Pathways

The inhibition of AHAS disrupts the synthesis of branched amino acids – L-leucine, L-isoleucine, and L-valine . This disruption affects the normal biochemical pathways of the plant, leading to the cessation of growth and eventually death .

Result of Action

The result of Iodosulfuron-methyl’s action is the effective control of broadleaf weeds in plant cultivations . By inhibiting the synthesis of essential branched amino acids, the compound stops weed growth, leading to their eventual death .

Action Environment

The efficacy and stability of Iodosulfuron-methyl can be influenced by environmental factors. For instance, it is known to be semi-volatile and may be persistent in aquatic systems . Additionally, the compound is phloem-xylem mobile in the target weed both via the foliage and via the soil, with clear predominance of foliar action .

properties

IUPAC Name |

methyl 4-iodo-2-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14IN5O6S/c1-7-16-12(19-14(17-7)26-3)18-13(22)20-27(23,24)10-6-8(15)4-5-9(10)11(21)25-2/h4-6H,1-3H3,(H2,16,17,18,19,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWGAYSCWLXQJBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC(=N1)OC)NC(=O)NS(=O)(=O)C2=C(C=CC(=C2)I)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14IN5O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101020557 | |

| Record name | Iodosulfuron methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101020557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-iodo-2-(N-(4-methoxy-6-methyl-1,3,5-triazin-2-ylcarbamoyl)sulfamoyl)benzoate | |

CAS RN |

144550-06-1 | |

| Record name | Benzoic acid, 4-iodo-2-[[[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl]-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144550-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-iodo-2-(3-(4-methoxy-6-methyl-1,3,5-triazine-2-yl)ureidosulfonyl)benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144550061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodosulfuron methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101020557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-iodo-2-(3-(4-methoxy-6-methyl-1,3,5-triazine-2-yl)ureidosulfonyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.823 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

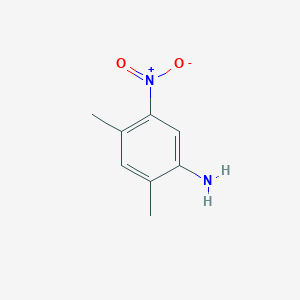

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.